Asoxime chloride monohydrate

Description

Historical Perspectives on Oxime Reactivator Research

The journey to discover effective AChE reactivators began in the mid-20th century. In 1951, it was discovered that hydroxylamine (B1172632) could reactivate AChE that had been inhibited by organophosphates. researchgate.net This foundational discovery paved the way for the development of more potent reactivators. nih.gov

A significant breakthrough came in 1955 with the synthesis of pralidoxime (B1201516) (2-PAM), the first pyridinium (B92312) oxime to be recognized for its clinical potential. nih.govmdpi.com This development was independently achieved by researchers in the United States and the United Kingdom. nih.gov The introduction of the charged quaternary nitrogen in the pyridine (B92270) ring was found to greatly enhance the reactivation efficacy compared to hydroxylamine. nih.gov

In the 1960s, a new series of oximes, known as the Hagedorn oximes, were developed in Germany. researchgate.net This research led to the synthesis of asoxime chloride (HI-6) in 1966, which was notable for being the first oxime to show effectiveness against the nerve agent soman (B1219632). researchgate.netresearchgate.net Since then, research has continued to evolve, with scientists synthesizing and testing numerous new oximes, including the K-series of oximes, in the quest for a universal antidote. tandfonline.combioline.org.br

Interactive Data Table: Key Milestones in Oxime Reactivator Research

| Year | Milestone | Significance |

| 1951 | Discovery of hydroxylamine's ability to reactivate inhibited AChE. researchgate.net | Foundational discovery that initiated the field of AChE reactivator research. nih.gov |

| 1955 | Synthesis of pralidoxime (2-PAM). nih.govmdpi.com | The first clinically relevant pyridinium aldoxime reactivator. nih.gov |

| 1960s | Development of Hagedorn oximes. researchgate.net | A new series of potent oxime reactivators. researchgate.net |

| 1966 | Synthesis of asoxime chloride (HI-6). researchgate.netresearchgate.net | The first oxime effective against the nerve agent soman. researchgate.net |

| 2000s | Development of K-series oximes. tandfonline.combioline.org.br | A series of promising experimental oximes with broad-spectrum potential. bioline.org.br |

Structure

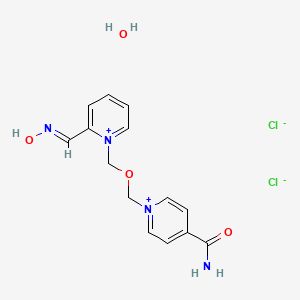

2D Structure

3D Structure of Parent

Properties

CAS No. |

82504-20-9 |

|---|---|

Molecular Formula |

C14H18Cl2N4O4 |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate |

InChI |

InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2 |

InChI Key |

GYEZCRHNOKYBFX-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for Asoxime Chloride Monohydrate

Established and Novel Synthetic Pathways

The synthesis of asoxime chloride monohydrate and related oximes involves specific chemical methodologies to construct the core molecular framework.

Chemical Methodologies for Core Structure Formation

The fundamental synthesis of oximes often begins with the reaction of an aldehyde or ketone with hydroxylamine (B1172632). rsc.org For more complex structures like asoxime chloride, a common approach involves the quaternization of pyridine-based precursors. researchgate.net A known method for producing HI-6 dichloride has utilized bis(chloromethyl)ether as a reagent for the quaternization of the pyridinium (B92312) components. google.com

A general and efficient method for creating O-acylhydroxamate derivatives, which share structural motifs with oxime-based compounds, involves the reaction of oxime chlorides with carboxylic acids. rsc.org This reaction provides a clean and straightforward route to a variety of O-acylhydroxamates with high yields. rsc.org The process typically involves reacting an oxime chloride with a carboxylic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids, various bases and solvents have been tested. The use of DABCO as a base in dioxane at room temperature has been shown to be effective, yielding the desired product in good yields. nih.govresearchgate.net The reaction has been demonstrated to be successful with a range of substituted oxime chlorides and carboxylic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov

A study on the synthesis of various oximes highlighted a method involving the coupling of hydroxyiminoacetic acid with different amines. osti.gov The optimized protocol, using coupling agents like HOBT or HATU with diisopropylcarbodiimide, resulted in good to excellent yields for primary amines and moderate yields for more sterically hindered amines. osti.gov This demonstrates the importance of selecting the appropriate coupling agents to achieve high yields. osti.gov

The table below summarizes the optimization of reaction conditions for the synthesis of an O-acylhydroxamate from phenylhydroximoyl chloride and benzoic acid. nih.gov

| Entry | Base (1.1 equiv) | Solvent (1.0 mL) | Time (h) | Yield (%) |

| 1 | DABCO | Dioxane | 12 | 80 |

| 2 | Et3N | Dioxane | 12 | 65 |

| 3 | DBU | Dioxane | 12 | 71 |

| 4 | K2CO3 | Dioxane | 12 | 43 |

| 5 | DABCO | CH2Cl2 | 12 | 75 |

| 6 | DABCO | THF | 12 | 68 |

| 7 | DABCO | CH3CN | 12 | 72 |

| 8 | DABCO | Toluene | 12 | 55 |

Design and Synthesis of Asoxime Analogs and Derivatives

The development of analogs and derivatives of asoxime is driven by the need to improve its therapeutic window and effectiveness against a broader range of organophosphorus agents.

Structural Modifications for Modulating Reactivation Efficacy

Structural modifications of oxime reactivators are a key strategy to enhance their ability to reactivate inhibited AChE. researchgate.net For asoxime (HI-6), which is an asymmetric bis-pyridinium oxime, modifications often focus on the nature and position of substituents on the pyridinium rings and the linker connecting them. caymanchem.comdovepress.com

Research has shown that the presence of a halogen substituent on pralidoxime (B1201516) analogues can lower the pKa, leading to enhanced oximate formation and potentially better reactivation efficacy. acs.org The introduction of different structural moieties is also explored to increase the affinity of the reactivator for the inhibited enzyme and to improve its penetration across the blood-brain barrier. researchgate.netresearchgate.net For instance, the design of novel isatin-pyridine oxime hybrids has been investigated as a potential scaffold for new reactivators. nih.gov

A study on a series of novel AChE reactivators originating from K-oxime compounds involved modifying the heteroarenium moiety of the molecule. nih.gov These modifications led to some compounds with promising reactivation abilities, in some cases comparable or superior to standard reactivators. nih.gov

The following table presents the in vitro reactivation results for AChE inhibited by a sarin (B92409) surrogate, comparing asoxime (HI-6) with other oximes. chemrxiv.org

| Oxime | Reactivation (%) at 1 µmol/L | Reactivation (%) at 10 µmol/L | Reactivation (%) at 100 µmol/L |

| Pralidoxime | 1.8 ± 0.1 | 10.3 ± 0.5 | 38.9 ± 1.2 |

| Trimedoxime | 0.9 ± 0.1 | 5.6 ± 0.3 | 25.4 ± 0.8 |

| Obidoxime (B3283493) | 1.2 ± 0.1 | 7.1 ± 0.4 | 30.1 ± 0.9 |

| Asoxime (HI-6) | 1.5 ± 0.1 | 8.9 ± 0.4 | 35.2 ± 1.1 |

| Methoxime | 0.7 ± 0.1 | 4.2 ± 0.2 | 19.7 ± 0.6 |

Synthetic Approaches to Improve Pharmacological Profiles in Preclinical Models

Improving the pharmacological profile of asoxime and its analogs involves enhancing properties such as solubility, stability, and the ability to cross the blood-brain barrier (BBB). researchgate.net One strategy to improve BBB penetration is the development of non-quaternary reactivators, which are designed to be less charged and therefore more lipid-soluble. acs.org Another approach involves the synthesis of sugar-oxime conjugates, utilizing glucose transporters to facilitate entry into the central nervous system. acs.org

The synthesis of such derivatives often requires multi-step procedures. For example, the synthesis of isatin-pyridine oxime hybrids involved the reaction of 1,ω-(dihaloalkyl)isatins with pyridine-4-aldoxime (B7857832) in dry DMF at elevated temperatures. nih.gov The purification of these novel compounds required techniques like precipitation and trituration. nih.gov

Characterization Techniques for Synthetic Products in Research Contexts

The characterization of newly synthesized compounds like this compound and its derivatives is essential to confirm their structure, purity, and properties. Standard analytical techniques are employed for this purpose.

For the structural elucidation of these compounds, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to determine the chemical structure and connectivity of atoms. google.commdpi.comMass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the synthesized compounds. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used not only for characterization but also for evaluating the efficacy of reactivators. nih.gov This method can identify and quantify specific peptide adducts in AChE after exposure to nerve agents, providing detailed information about the poisoning and reactivation process. nih.gov

Other techniques used for characterization include:

Thin-Layer Chromatography (TLC) for monitoring reaction progress and assessing purity. usbio.net

Melting Point determination to assess the purity of solid compounds. usbio.net

Elemental Analysis to determine the elemental composition of the synthesized molecule. mdpi.com

X-ray Crystallography provides definitive proof of the three-dimensional structure of crystalline compounds. rsc.org

Advanced Analytical Methodologies for Asoxime Chloride Monohydrate in Research

Chromatographic Methodologies for Quantification in Biological Samples

Chromatographic techniques are the cornerstone for the precise quantification of Asoxime chloride in biological samples such as plasma and tissue. Their ability to separate the analyte from endogenous components is critical for accurate measurement.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely developed and applied method for determining Asoxime chloride concentrations in plasma. nih.govresearchgate.net Several research studies have established robust HPLC assays for this purpose. A common approach involves using a reversed-phase C18 or ODS 2 column. nih.govresearchgate.net

One established method utilizes a C18 column with a UV detector, achieving a limit of sensitivity of 2.5 µg/mL in plasma samples. nih.gov In this assay, plasma samples are simply diluted and microfiltered before injection. nih.gov Another HPLC method employs a multiwavelength detector set at 295 nm for HI-6 detection and uses a mobile phase containing acetonitrile (B52724) and acetic acid with ion-pairing agents like heptane-l-sulfonic acid. researchgate.net This method demonstrated a sensitivity of 2.5 µmol/L and a high recovery rate of 99.02%. researchgate.net

More advanced HPLC methods with diode-array detection (HPLC-DAD) have been developed for the simultaneous quantification of Asoxime chloride along with other oximes, such as pralidoxime (B1201516) and obidoxime (B3283493), in human plasma. dntb.gov.ua These methods can achieve a linear quantification range from 0.12 to 120 µg/mL for all analytes. dntb.gov.ua Ion-pair HPLC has also been successfully validated, using a small plasma volume (35 µL) and demonstrating linearity from 4 µg/mL to 1 mg/mL. jcu.cz These HPLC applications are fundamental in analyzing pharmacokinetic profiles in various animal models. jcu.cz

For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool. Oximes as a class of compounds have been historically difficult to analyze, but recent advancements have led to reliable and robust LC-MS/MS methods. electrochemsci.org

Researchers have successfully developed and validated LC-MS/MS assays to quantify Asoxime chloride in mouse plasma, achieving a sensitivity of 50 ng/mL. electrochemsci.org The development of these methods required identifying a specific Liquid Chromatography (LC) column capable of achieving sufficient retention for the polar oxime compounds, which marked a significant advancement over previous analytical techniques. electrochemsci.org These methods are validated under Good Laboratory Practice (GLP) conditions, meeting the rigorous standards of the Food and Drug Administration (FDA) for bioanalytical method validation. electrochemsci.org

The power of LC-MS/MS also extends to mechanistic studies. For instance, it has been used to characterize nerve agent poisoning and evaluate the efficacy of reactivators like Asoxime chloride by identifying and quantifying the specific peptide adducts on the acetylcholinesterase (AChE) enzyme after exposure and digestion. acs.org High-throughput bioanalysis is often facilitated by the automation of sample preparation, such as using 96-well plate extractions, which is compatible with LC-MS/MS systems. tubitak.gov.tr

Spectroscopic and Electrochemical Approaches for Research Analysis

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and complementary approaches for the analysis of Asoxime chloride in research contexts.

UV-Vis spectroscopy is a fundamental technique used in several analytical applications for Asoxime chloride. The compound exhibits characteristic maximum absorbance (λmax) at approximately 217 nm and 300 nm. nih.gov This property is exploited for detection in HPLC-UV systems. nih.govresearchgate.net Spectrophotometric analysis is also used indirectly to assess the function of Asoxime chloride. A common in vitro assay measures the reactivation of organophosphate-inhibited acetylcholinesterase (AChE) by monitoring the formation of a colored product at a specific wavelength, thereby quantifying the reactivator's efficacy. nih.govresearchgate.net Furthermore, UV-Vis spectroscopy is employed to study the complexation reactions between Asoxime chloride and metal ions, which is crucial for understanding its coordination chemistry.

Electrochemical methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), have been used to investigate the oxidative behavior of Asoxime chloride at a glassy-carbon electrode. electrochemsci.org Studies show that the oxidation of the oxime moiety is a diffusion-controlled and pH-dependent process. electrochemsci.org Asoxime chloride exhibits a single, well-defined anodic peak, and this electrochemical response can be used for its detection and characterization. electrochemsci.org Cyclic voltammetry has also been applied to assess the impact of Asoxime chloride on oxidative stress by measuring changes in the levels of low molecular weight antioxidants in biological samples. researchgate.net

Method Validation Parameters in Analytical Research (e.g., Specificity, Accuracy, Precision, Linearity, Range, Detection Limits)

The validation of any analytical method is critical to ensure that the data generated are reliable, reproducible, and suitable for the intended purpose. For Asoxime chloride, analytical methods developed for research are rigorously evaluated against a set of key validation parameters as defined by international guidelines. electrochemsci.org

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. dntb.gov.ua

Accuracy: Expresses the closeness of the measured value to the true value. For HPLC methods analyzing Asoxime chloride, accuracies are often reported with a relative error of less than 6-10%. nih.govjcu.cz For instance, one HPLC-DAD method showed accuracy between 89.4% and 97.4% in inter-day analysis. dntb.gov.ua

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Reported within-day CVs for Asoxime chloride assays range from 4.4% to 8.3%, while between-day CVs can range from 5.8% to 17.1%. nih.gov More recent methods show improved precision, with inter-day precision of 0.4% to 2.2%. dntb.gov.ua

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. For Asoxime chloride, HPLC methods have demonstrated excellent linearity with correlation coefficients (r) ranging from 0.9986 to 0.9999. nih.gov The analytical range can vary significantly depending on the method, from 0.12-120 µg/mL in an HPLC-DAD method to 4 µg/mL - 1 mg/mL in an ion-pair HPLC method. dntb.gov.uajcu.cz

Detection and Quantitation Limits (LOD/LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For Asoxime chloride, HPLC-UV methods report an LOQ around 2.5 µg/mL, while more sensitive LC-MS/MS methods can achieve an LOQ of 50 ng/mL. nih.govelectrochemsci.org

Sample Preparation and Derivatization Techniques for Enhanced Analytical Detection in Research Samples

Effective sample preparation is a crucial step to isolate Asoxime chloride from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the sample type, the analyte's properties, and the analytical method used.

For the analysis of Asoxime chloride in plasma, several protein precipitation methods are commonly employed. These techniques are straightforward and effective for removing the bulk of proteinaceous material.

Acid Precipitation: The addition of an acid, such as trichloroacetic acid, effectively denatures and precipitates plasma proteins. researchgate.net

Solvent Precipitation: The use of organic solvents like acetonitrile, often in combination with a salt solution such as aqueous zinc sulfate, is another common strategy for protein removal. dntb.gov.ua This method has demonstrated high recovery rates for Asoxime chloride, between 94.2% and 101.0%. dntb.gov.ua

Following protein precipitation, further cleanup or concentration may be necessary.

Filtration: Simple microfiltration is used to remove precipitated proteins and particulate matter before injecting the sample into the chromatograph. nih.govjcu.cz One method combines acidification with filtration and subsequent neutralization for processing small plasma volumes. jcu.cz

Solid-Phase Extraction (SPE): Though less commonly cited in the specific literature for Asoxime chloride compared to simple precipitation, SPE is a powerful and widely used technique for cleaning up and concentrating analytes from biological fluids. It uses a solid sorbent to selectively retain the analyte, which is then eluted with a different solvent, providing a cleaner and more concentrated sample.

In the reviewed research literature for the analysis of Asoxime chloride, derivatization techniques—the chemical modification of an analyte to enhance its detection—are not commonly reported. The inherent UV absorbance and the ability to ionize the molecule for mass spectrometry have allowed for direct detection without the need for chemical modification. nih.govelectrochemsci.org

Biochemical and Enzymatic Reactivation Mechanisms: in Vitro Studies

Kinetics and Molecular Mechanisms of Acetylcholinesterase Reactivation

The reactivation of OP-inhibited AChE by asoxime chloride monohydrate is a complex process influenced by the specific organophosphate, the source of the enzyme, and the surrounding chemical environment. hhs.govnih.gov

Nucleophilic Reactivation of Organophosphate-Inhibited Enzyme

The primary mechanism of action for this compound involves a nucleophilic attack by its oximate anion on the phosphorus atom of the organophosphate-AChE conjugate. caymanchem.comjcu.czpatsnap.com This action cleaves the covalent bond between the organophosphate and the serine residue within the active site of the AChE, thereby regenerating the functional enzyme. jcu.cznih.gov The presence of a second quaternary nitrogen in its bisquaternary monoaldoxime structure enhances the affinity of asoxime for both the intact and inhibited enzyme. jcu.cz The process is believed to proceed through a pentavalent transition state. nih.gov However, the phosphorylated oximes generated during this process can themselves act as inhibitors of AChE. jcu.cz

The reactivation curve of this compound often exhibits a bell-shaped profile. The initial rising portion of the curve represents the reactivation of the inhibited enzyme, while the subsequent decline can be attributed to the inhibition of the enzyme by the reactivator itself at higher concentrations. jcu.cz

Reactivation Efficacy Against Diverse Organophosphorus Adducts (e.g., Sarin (B92409), Soman (B1219632), VX, Tabun (B1200054), Cyclosarin (B1206272), Paraoxon)

The effectiveness of this compound varies significantly depending on the specific organophosphorus agent that has inhibited the acetylcholinesterase. hhs.govjcu.cz It is recognized as a broad-spectrum reactivator, demonstrating notable potency against AChE inhibited by nerve agents such as sarin, soman, cyclosarin, and VX. hhs.govjcu.cz

In vitro studies have consistently highlighted this compound as a particularly effective reactivator for soman-inhibited AChE across various animal models and in human blood. hhs.gov It also shows high efficacy against cyclosarin (GF) and Russian VX. hhs.gov For instance, it has a reported reactivation potency of 40-79% for Russian VX, sarin, and cyclosarin. hhs.gov All tested oximes, including asoxime, are capable of reactivating sarin-inhibited AChE. hhs.gov

However, the efficacy of this compound is not universal. It demonstrates negligible to low reactivation potency against tabun-inhibited AChE. hhs.govjcu.czjcu.cz Similarly, its ability to reactivate AChE inhibited by certain organophosphorus pesticides, like paraoxon (B1678428) and dichlorvos (B1670471) (DDVP), is limited, often requiring high concentrations for any significant effect. jcu.czjcu.cz One study indicated that while a combination of asoxime and obidoxime (B3283493) did not hinder reactivation, it did broaden the reactivation spectrum compared to either oxime alone, with asoxime being a weak reactivator for tabun- and paraoxon-inhibited human AChE. nih.gov

Interactive Table: In Vitro Reactivation Efficacy of this compound (HI-6) Against AChE Inhibited by Various Organophosphates

| Organophosphate Adduct | Reactivation Efficacy | Notes |

| Sarin (GB) | High | Consistently effective in reactivating sarin-inhibited AChE. hhs.govjcu.cz |

| Soman (GD) | High | Consistently the most effective reactivator in various models. hhs.gov However, some studies show negligible reactivation under conditions simulating in vivo poisoning due to rapid aging. nih.gov |

| VX | High | Potent reactivator of VX-inhibited AChE. hhs.govjcu.cz |

| Russian VX (VR) | High | Reactivation potency reported to be between 40-79%. hhs.gov |

| Tabun (GA) | Negligible/Low | Generally ineffective against tabun-inhibited AChE. hhs.govjcu.czjcu.cz |

| Cyclosarin (GF) | High | Shows satisfactory to high reactivation potency. hhs.gov |

| Paraoxon | Low | Weak reactivator; requires high concentrations. jcu.czjcu.cznih.gov |

| Dichlorvos (DDVP) | Negligible | Did not reactivate DDVP-inhibited AChE in one study. jcu.cz |

| Chlorpyrifos | Low | Required high doses for reactivation. jcu.cz |

| Methyl-chlorpyrifos | Low | Required high doses for reactivation. jcu.cz |

Enzyme Source Specificity in Reactivation Kinetics (e.g., Human, Guinea Pig, Rhesus Monkey, Bovine Acetylcholinesterase)

The source of the acetylcholinesterase enzyme has a significant impact on the observed reactivation kinetics of this compound. hhs.govnih.gov In many cases, the reactivation of nerve agent-inhibited human AChE by oximes is faster than that of guinea pig AChE. hhs.govunl.edu

The most substantial species-related differences are seen in the reactivation of human AChE inhibited by nerve agents with bulky side chains, such as cyclosarin (GF), soman (GD), and Russian VX (VR), by H-series oximes like HI-6. hhs.govunl.edu In these instances, the second-order reactivation rate constants for human AChE can be 90 to over 400 times higher than those for guinea pig AChE. hhs.govunl.edu This suggests that the guinea pig may not always be an appropriate animal model for evaluating oxime efficacy for human use. unl.edu

In contrast, studies comparing human and Rhesus monkey AChE have shown comparable results for inhibition and reactivation kinetics with the pesticide paraoxon. nih.gov The kinetic properties of AChE from different tissues within the same species, such as brain and erythrocytes, have been found to be highly comparable. hhs.govnih.gov For example, the reactivation rate constants for sarin-inhibited human muscle AChE with HI-6 were only slightly different from those of erythrocyte AChE, supporting the use of erythrocyte AChE as a reliable surrogate. nih.gov

Interactive Table: Species-Dependent Reactivation by this compound (HI-6)

| Enzyme Source | Organophosphate Adduct | Observation |

| Human vs. Guinea Pig | Cyclosarin (GF), Soman (GD), Russian VX (VR) | Reactivation of human AChE is significantly faster (90-400 fold) than guinea pig AChE. hhs.govunl.edu |

| Human vs. Guinea Pig | Soman (GD) | One study indicated negligible reactivation for both at conditions simulating in vivo poisoning. nih.gov |

| Human vs. Rhesus Monkey | Paraoxon | Reactivation kinetics were found to be comparable. nih.gov |

| Human (Erythrocyte vs. Muscle) | Sarin | Reactivation rate constants were only slightly different, supporting erythrocytes as a surrogate. nih.gov |

| Rat | Sarin, Cyclosarin | Rat brain homogenate used as an enzyme source showed HI-6 was able to satisfactorily reactivate cyclosarin-inhibited AChE. hhs.gov |

Structure-Activity Relationships (SAR) in In Vitro Reactivation

The molecular structure of an oxime is a critical determinant of its ability to reactivate inhibited AChE. Structure-activity relationship (SAR) studies aim to connect specific structural features to reactivation potency. nih.gov

Correlation of Structural Features with Reactivation Potency

For this compound and other oximes, several structural elements are key to their reactivation efficacy. The presence of two quaternary nitrogen atoms, as seen in bispyridinium oximes like HI-6, generally enhances affinity for the AChE active site. jcu.czacs.org The isonicotinamide (B137802) group, which is a feature of HI-6, appears to be important for coupling reactivation to in vivo protection. nih.gov

The length and nature of the linker connecting the two pyridinium (B92312) rings also play a role. For some series of oximes, a linker of 3-4 carbon atoms has been suggested as optimal for reactivating AChE inhibited by tabun or pesticides. mdpi.com

Comparative Reactivation Efficacy with Other Oxime Reactivators (e.g., Pralidoxime (B1201516), Obidoxime, Trimedoxime, Methoxime)

The primary therapeutic value of asoxime chloride (HI-6) lies in its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPCs). In vitro studies are crucial for directly comparing the intrinsic reactivation potency of asoxime against other oximes across a range of OPCs, including chemical nerve agents and pesticides.

The efficacy of oximes is highly dependent on the specific chemical structure of the inhibiting organophosphate. For instance, in studies using rat brain homogenate, asoxime has been shown to be a superior reactivator for sarin-inhibited AChE compared to pralidoxime and obidoxime. researchgate.netscience.gov Conversely, obidoxime and trimedoxime are more effective against tabun-inhibited AChE, an inhibitor for which asoxime shows little to no significant reactivation capability. researchgate.nethhs.gov For soman-inhibited AChE, a particularly challenging target due to the rapid aging of the enzyme-inhibitor complex, asoxime is one of the few oximes to show significant reactivating ability. researchgate.netresearchgate.net Against VX nerve agents, asoxime is also considered a highly potent reactivator. researchgate.nethhs.gov

When evaluated against OPC pesticides, the comparative efficacy profile shifts. In vitro tests on human AChE inhibited by pesticides like paraoxon, leptophos-oxon, and methamidophos (B33315) have shown that trimedoxime and obidoxime can act as better broad-spectrum reactivators than asoxime. mdpi.com For paraoxon-inhibited human AChE, obidoxime demonstrated the highest reactivation efficacy among the tested oximes. hhs.gov However, in other studies, asoxime was found to be more effective than pralidoxime. benthamscience.com This highlights the variability in reported outcomes depending on the specific experimental conditions and the source of the enzyme.

The following table provides a summary of the comparative in vitro reactivation efficacy of asoxime and other common oximes against AChE inhibited by various OPCs.

Table 1: Comparative In Vitro Reactivation Efficacy of Oximes Against Organophosphate-Inhibited Acetylcholinesterase (AChE)

| Inhibitor | Asoxime (HI-6) | Pralidoxime (2-PAM) | Obidoxime | Trimedoxime (TMB-4) | Methoxime |

|---|---|---|---|---|---|

| Nerve Agents | |||||

| Sarin (GB) | +++ | ++ | ++ | ++ | + |

| Soman (GD) | ++ | - | - | - | - |

| Tabun (GA) | - | - | ++ | ++ | - |

| VX | +++ | + | ++ | ++ | + |

| Cyclosarin (GF) | +++ | + | ++ | ++ | - |

| Pesticides | |||||

| Paraoxon | ++ | + | +++ | ++ | + |

| Leptophos-oxon | ++ | ++ | +++ | +++ | + |

| Methamidophos | ++ | ++ | +++ | +++ | + |

This table is a synthesis of findings from multiple in vitro studies. researchgate.netscience.govhhs.govmdpi.comnih.gov Efficacy is rated qualitatively: +++ (High), ++ (Moderate), + (Low), - (Ineffective/Very Low).

Non-Acetylcholinesterase Mediated Biochemical Interactions

Asoxime has been identified as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmedchemexpress.com This is a significant secondary property, as the accumulation of acetylcholine following AChE inhibition leads to the hyper-stimulation of these receptors, contributing to symptoms like muscle fasciculations, paralysis, and seizures.

In vitro electrophysiological studies, such as those using the patch-clamp technique, have demonstrated that asoxime can directly block the ion channel of the nAChR. nih.govresearchgate.net This action reduces the excessive influx of ions caused by acetylcholine overstimulation. The antagonistic effect of asoxime at nicotinic receptors is comparable to that of obidoxime. nih.govresearchgate.net This direct receptor-blocking activity is independent of AChE reactivation and provides an additional mechanism to counteract the toxic effects of organophosphates at the neuromuscular junction and potentially in the central nervous system. nih.govhhs.gov

Organophosphate exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. In vitro studies have explored the potential of asoxime to mitigate these effects.

Research using cultured human cell lines, such as HepG2, has investigated how different oximes affect cellular redox homeostasis. nih.govacs.org Compared to other oximes like obidoxime and trimedoxime, asoxime (HI-6) was found to have a lower impact on inducing oxidative stress itself. nih.gov Studies have shown that asoxime can help suppress oxidative stress. researchgate.net It has been observed to influence levels of key cellular antioxidants, such as glutathione (B108866), and can reverse increases in markers of lipid peroxidation, a consequence of ROS-induced damage to cell membranes. nih.govresearchgate.net These findings from in vitro models suggest that asoxime may help protect cells from the secondary damage caused by OP-induced oxidative stress, a beneficial effect that complements its primary role as an enzyme reactivator. nih.gov

Table 2: Summary of Non-Acetylcholinesterase Mediated In Vitro Effects of Asoxime

| Interaction Type | Specific Effect | In Vitro Model System | Potential Biochemical Benefit |

|---|---|---|---|

| Ligand-Receptor Interaction | Antagonism / Channel block of nicotinic acetylcholine receptors (nAChRs). nih.govmedchemexpress.com | Patch-clamp electrophysiology on receptor-expressing cells. nih.govresearchgate.net | Reduction of cholinergic over-stimulation at the receptor level, independent of enzyme reactivation. hhs.gov |

| Modulation of Redox Homeostasis | Low intrinsic induction of oxidative stress compared to other oximes. nih.gov | Cultured human cell lines (e.g., HepG2). nih.govacs.org | Minimizes additional cellular stress during treatment. |

| Attenuation of lipid peroxidation; modulation of glutathione levels. nih.govresearchgate.net | Cell culture models exposed to oxidative stressors. nih.govresearchgate.net | Protection against secondary cellular damage caused by reactive oxygen species. |

Preclinical Pharmacological and Toxicological Research in Animal Models

Pharmacokinetic (PK) and Toxicokinetic (TK) Investigations in Various Animal Species

The study of pharmacokinetics, which involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, is crucial in determining its behavior within a biological system. Toxicokinetics extends these principles to understand the relationship between the dose of a toxic substance and its concentration in the body over time.

Absorption, Distribution, and Elimination Profiles in Animal Systems

Following intramuscular administration, asoxime is rapidly absorbed and distributed in the tissues of several animal species. acs.org Studies in rats, beagle dogs, and rhesus monkeys have shown that the compound is quickly absorbed from the injection site. acs.org In dogs, the maximum plasma concentration (Tmax) is reached in approximately 25 minutes. nih.gov

The elimination of asoxime is also relatively rapid. The estimated plasma half-life values are approximately 20 minutes in rats, 40-55 minutes in dogs, and 25-30 minutes in monkeys. acs.org In pigs, after intramuscular injection, the elimination half-life has been reported to be around 1.29 hours. d-nb.info The primary route of excretion for asoxime and its degradation products is via the urine. acs.org In dogs, the urinary recovery of the unchanged drug is between 70-80%. nih.gov

Pharmacokinetic Parameters of Asoxime (HI-6) Following Intramuscular Administration in Various Animal Species

| Species | Elimination Half-life (t½) | Time to Maximum Concentration (Tmax) |

|---|---|---|

| Rat | ~20 minutes acs.org | - |

| Dog | 40-55 minutes acs.org | ~25 minutes nih.gov |

| Rhesus Monkey | 25-30 minutes acs.org | - |

| Pig | ~1.29 hours d-nb.info | ~0.57 hours d-nb.info |

| Guinea Pig | 58.2 ± 18.3 minutes usask.ca | 28.9 ± 21.5 minutes usask.ca |

Data presented as mean ± standard deviation where available.

Tissue Distribution and Bioavailability in Organ Systems (e.g., Brain, Liver, Kidney)

The distribution of asoxime to various organs has been investigated in several animal models. Due to its quaternary ammonium (B1175870) structure, asoxime is a hydrophilic molecule, which generally limits its ability to cross the blood-brain barrier. hhs.gov However, studies have shown that it can be detected in the brain, albeit at low concentrations. researchgate.netnih.gov In pigs, 30 minutes after intramuscular administration, high concentrations of asoxime were found in the brain, while there was low accumulation in the liver and a higher content in the kidneys. researchgate.netnih.gov This high concentration in the kidneys is consistent with its primary route of elimination being renal. researchgate.netnih.gov

A notable species-specific difference has been observed in the distribution to the diaphragm. In rats, asoxime selectively accumulates in the diaphragmatic muscle at levels 10- to 20-fold higher than in blood plasma. acs.org In contrast, in dogs and monkeys, the concentrations in the diaphragm are comparable to those in the plasma. acs.org

Tissue Distribution of Asoxime (HI-6) in Pigs 30 Minutes After Intramuscular Administration

| Organ | Concentration (µg/mL or µg/g) |

|---|---|

| Brain | High |

| Liver | Low |

| Kidney | Higher |

Qualitative data based on findings from a study in experimental pigs. researchgate.netnih.gov

Identification of Metabolites and Metabolic Pathways in Animal Systems

Research has identified several degradation products of asoxime in both in vitro and in vivo systems. In aqueous solutions at a physiological pH of 7.4, the primary degradation pathway involves an attack on the oxime group, leading to the formation of a corresponding pyridone. nih.gov This major metabolite can undergo further deamination and decomposition. nih.gov

In vivo studies in rats, dogs, and monkeys have detected three degradation products in the plasma. acs.org One of these products forms spontaneously, as it is also found in buffered solutions. acs.org A second product, identified as the picolinic acid analog of HI-6, is believed to be formed through metabolic processes within the body. acs.org The third product remains unidentified. acs.org

Influence of Co-administered Compounds on Asoxime Pharmacokinetics in Animal Studies (e.g., Atropine (B194438), Drug Carriers like Cucurbit[n]uril)

The co-administration of other compounds can influence the pharmacokinetics of asoxime. Atropine, a standard component of therapy for organophosphate poisoning, has been shown to enhance the resorption of asoxime when administered together. usask.ca

More recently, drug carriers have been investigated to improve the delivery of asoxime, particularly to the central nervous system. The macrocyclic molecule cucurbit dtic.miluril (CB dtic.mil) has been shown to encapsulate asoxime. acs.orgnih.gov A pharmacokinetic study in mice demonstrated that when asoxime was administered as a complex with CB dtic.mil, the area under the curve (AUC) in the brain was increased by more than three-fold compared to the administration of asoxime alone. acs.orgnih.gov This suggests that CB dtic.mil can significantly enhance the bioavailability of asoxime in the brain. acs.orgnih.gov This enhanced brain penetration is crucial as it could lead to more effective reactivation of acetylcholinesterase in the central nervous system. acs.orgnih.gov

Efficacy Assessment in Organophosphate Poisoning Animal Models

The primary measure of asoxime's efficacy is its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, thereby restoring normal nerve function.

Restoration of Acetylcholinesterase Activity in Peripheral and Central Tissues of Animal Models

Asoxime has demonstrated significant efficacy in reactivating AChE in various animal models poisoned with different nerve agents. However, its effectiveness varies depending on the specific organophosphate, the animal species, and the tissue being examined.

In rats poisoned with soman (B1219632), asoxime was found to reactivate AChE in the diaphragm and intercostal muscles, which are crucial for respiration, but not in the brain. nih.gov Conversely, in sarin-poisoned rats, asoxime was able to reactivate AChE in both the brain and the respiratory musculature. nih.gov Against tabun (B1200054), however, it did not show significant reactivation in either central or peripheral tissues in rats. nih.gov In vitro studies using pig brain homogenate inhibited by sarin (B92409) showed that HI-6 could achieve up to 33% reactivation. nih.gov

The use of drug carriers has shown promise in improving central nervous system efficacy. In a study with mice, asoxime administered as a complex with cucurbit dtic.miluril increased brain AChE activity by approximately 30% compared to treatment with atropine alone, and by 11% compared to asoxime with atropine. nih.gov This aligns with the pharmacokinetic data showing increased brain bioavailability. nih.gov

Efficacy of Asoxime (HI-6) in Reactivating Acetylcholinesterase (AChE) in Animal Models of Organophosphate Poisoning

| Organophosphate | Animal Model | Tissue | AChE Reactivation |

|---|---|---|---|

| Soman | Rat | Diaphragm & Intercostal Muscles | Reactivated nih.gov |

| Soman | Rat | Brain | Not Reactivated nih.gov |

| Sarin | Rat | Brain & Respiratory Musculature | Reactivated nih.gov |

| Sarin | Pig (in vitro) | Brain | Up to 33% nih.gov |

| Tabun | Rat | Brain & Respiratory Musculature | Not Reactivated nih.gov |

| Paraoxon (B1678428) (with CB dtic.mil) | Mouse | Brain | Increased by ~30% (vs. atropine alone) nih.gov |

Neurochemical and Neuropathological Studies Following Treatment in Animal Models

The primary neurotoxic effect of organophosphate (OP) compounds stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.govmdpi.com This inhibition leads to an accumulation of acetylcholine in synaptic clefts, causing hyperstimulation of cholinergic receptors and resulting in a severe condition known as a cholinergic crisis, which can involve seizures and status epilepticus. nih.govmdpi.com If not adequately controlled, this intense seizure activity can lead to long-term brain damage. mdpi.com

The therapeutic goal of oximes like asoxime chloride (HI-6) is to reactivate the inhibited AChE, thereby restoring normal cholinergic function. nih.gov A significant challenge in treating the central nervous system (CNS) effects of OP poisoning is the blood-brain barrier, which limits the penetration of many charged molecules, including most pyridinium (B92312) oximes. oup.com This limitation means that while peripheral AChE may be reactivated, the enzyme within the brain remains inhibited, leaving the patient vulnerable to CNS-mediated effects like seizures and subsequent neuropathology. oup.com

Research into novel oximes with improved brain penetration has provided insights into potential neuroprotective mechanisms. In a study using rat models, the administration of a novel phenoxyalkyl pyridinium oxime was shown to provide central neuroprotection following a high-dose challenge with OP nerve agent surrogates. oup.com The study assessed neuropathology by measuring the histochemical astrocyte marker, glial fibrillary acidic protein (GFAP), in the piriform cortex and hippocampus—brain regions known to be damaged by nerve agent toxicity. oup.com Rats treated with the OP surrogate alone or with the standard, non-brain-penetrating oxime pralidoxime (B1201516) (2-PAM) showed significant increases in GFAP, indicative of astrogliosis and neural damage. oup.com However, rats that received the novel, brain-penetrating oxime after the OP challenge had GFAP levels that were statistically indistinguishable from control animals, suggesting a significant neuroprotective effect. oup.com This provides strong evidence that effective reactivation of AChE within the brain is crucial for attenuating or preventing lasting neural damage after OP exposure. oup.com

Physiological and Behavioral Readouts in Animal Efficacy Models

The efficacy of asoxime chloride (HI-6) as a countermeasure for organophosphate poisoning has been evaluated in various animal models, with physiological and behavioral outcomes serving as key indicators of therapeutic benefit. Studies have focused on survival rates, recovery of motor and cognitive function, and normalization of physiological parameters like brain electrical activity.

In guinea pigs intoxicated with the nerve agent soman, treatment with HI-6 in combination with atropine resulted in a survival rate of 87.5% after a 1.5x LD50 challenge. nih.gov However, a similar study showed that after a more severe 3x LD50 soman challenge, only 10% of HI-6-treated animals survived beyond 24 hours. nih.gov Against the nerve agent tabun, HI-6 was less effective, with 36% of animals dying after a 2x LD50 challenge. nih.gov

Behavioral recovery has also been assessed. In the surviving guinea pigs from the 1.5x LD50 soman study, decrements in shuttlebox performance and abnormalities in electroencephalograms (EEGs) persisted for approximately two weeks post-intoxication, indicating a prolonged recovery period even with treatment. nih.gov

Studies in non-human primates have also demonstrated the life-saving potential of HI-6. In adult rhesus macaques, the therapeutic administration of HI-6 with atropine and diazepam protected three out of four animals from the lethal effects of a 5x LD50 dose of soman and all three animals challenged with a 5x LD50 dose of tabun. researchgate.net

| Animal Model | Organophosphate Agent (Dose) | Treatment | Key Physiological/Behavioral Readout | Result | Reference |

|---|---|---|---|---|---|

| Guinea Pig | Soman (1.5x LD50) | HI-6 + Atropine | Survival Rate | 87.5% survived. | nih.gov |

| Guinea Pig | Soman (1.5x LD50) | HI-6 + Atropine | Behavioral/EEG Recovery | Performance decrements and EEG abnormalities lasted ~2 weeks. | nih.gov |

| Guinea Pig | Tabun (2x LD50) | HI-6 + Atropine | Survival Rate | 36% died. | nih.gov |

| Rhesus Macaque | Soman (5x LD50) | HI-6 + Atropine + Diazepam | Survival Rate | 75% (3 of 4) survived. | researchgate.net |

| Rhesus Macaque | Tabun (5x LD50) | HI-6 + Atropine + Diazepam | Survival Rate | 100% (3 of 3) survived. | researchgate.net |

Preclinical Genetic Toxicology Evaluations

As part of a comprehensive preclinical safety assessment, asoxime chloride (HI-6) has undergone a battery of genetic toxicology tests to evaluate its potential to induce gene mutations and chromosomal damage. nih.govnih.gov These evaluations are critical for identifying potential genotoxic hazards.

In vitro tests expose bacterial or mammalian cells directly to the test compound under controlled laboratory conditions. For asoxime chloride, these assays have produced mixed results, indicating a potential for genotoxicity under specific conditions.

In the bacterial reverse mutation assay (Ames test), HI-6 dichloride gave negative responses, suggesting it does not induce gene mutations in these bacterial strains. nih.gov A similar negative result was found in the CHO/HGPRT gene mutation assay, which assesses for gene mutations in mammalian cells. nih.gov However, a study on HI-6 dimethanesulfonate found the compound to be mutagenic in the Ames test, but only in the presence of metabolic activation (S9 mix), which simulates how a compound might be broken down in the liver. nih.gov

In assays designed to detect chromosomal damage, HI-6 has shown clastogenic (chromosome-breaking) potential. HI-6 dichloride induced dose-dependent increases in the frequency of chromosomal aberrations in both cultured Chinese Hamster Ovary (CHO) cells and cultured human peripheral blood lymphocytes. nih.gov Similarly, HI-6 dimethanesulfonate showed mutagenic activity in the mouse lymphoma assay, with results favoring a clastogenic mechanism of action. nih.gov

| Assay | Test System | HI-6 Form | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Dichloride | With & Without | Negative | nih.gov |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Dimethanesulfonate | Without | Negative | nih.gov |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Dimethanesulfonate | With | Positive | nih.gov |

| Gene Mutation Assay | CHO Cells (HGPRT locus) | Dichloride | With & Without | Negative | nih.gov |

| Gene Mutation Assay | Mouse Lymphoma Cells (Tk locus) | Dimethanesulfonate | With & Without | Positive | nih.gov |

| Chromosomal Aberration | CHO Cells | Dichloride | Not Specified | Positive | nih.gov |

| Chromosomal Aberration | Human Lymphocytes | Dichloride | Not Specified | Positive | nih.gov |

Following the positive findings in in vitro clastogenicity assays, in vivo studies were conducted to determine if asoxime chloride (HI-6) induces chromosomal damage in a whole-animal system. The rodent micronucleus test is a standard assay used for this purpose, which detects chromosome fragments or whole chromosomes left behind after cell division in hematopoietic cells. criver.comnih.gov

In contrast to the in vitro results, the in vivo assessments for HI-6 were negative. An in vivo rat bone marrow metaphase assay performed to follow up on the positive in vitro chromosomal aberration results for HI-6 dichloride was negative. nih.gov Similarly, the in vivo micronucleus test in rat bone marrow for HI-6 dimethanesulfonate did not demonstrate any genotoxic activity. nih.gov A Comet assay performed on rat liver cells also showed no significant increases in DNA strand breaks. nih.gov

Establishment and Validation of Animal Models for Organophosphate Countermeasure Research

The development of effective countermeasures against organophosphate (OP) poisoning relies heavily on the use of appropriate and predictive animal models. The translational capacity of preclinical data is contingent upon how well the animal model recapitulates the clinical manifestations and underlying physiology of human intoxication. nih.gov

A key factor in selecting a relevant species for OP research is the level of circulating carboxylesterases, enzymes that can metabolize and inactivate OP compounds. Primates, including humans, have very low levels of these enzymes, making them highly susceptible to OPs. nih.gov Many common laboratory rodents, such as rats and mice, have high levels of blood carboxylesterases, which confers a degree of resistance to OP poisoning and can complicate the interpretation of countermeasure efficacy. nih.govmdpi.com

For this reason, guinea pigs are considered one of the best non-primate models for OP countermeasure research. nih.gov They possess low levels of circulating carboxylesterases, similar to humans, making their sensitivity to OPs and their response to treatments more predictive of the human clinical situation. nih.gov Numerous efficacy studies for asoxime chloride (HI-6) have been conducted in guinea pigs, validating their use in this field. nih.govnih.gov

Non-human primates, such as the rhesus macaque, represent a highly valuable model due to their close physiological and genetic similarity to humans. researchgate.net Efficacy studies of HI-6 in rhesus macaques have provided critical data supporting its therapeutic potential against nerve agents like soman and tabun. researchgate.net

More recently, specialized rodent models have been developed to better mimic human sensitivity. A humanized mouse strain, known as the KIKO mouse, has been genetically modified to have nonfunctional serum carboxylase and an altered acetylcholinesterase gene that expresses the human form of the enzyme. mdpi.com This model provides a unique opportunity to study compounds that interact directly with human AChE and has been characterized as a functional model for the development of OP countermeasures. mdpi.com

Computational and Theoretical Modeling of Asoxime Chloride Monohydrate

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as Asoxime chloride, to its target enzyme, typically acetylcholinesterase (AChE) that has been inhibited by an organophosphorus nerve agent.

Research has employed molecular docking to investigate the interaction of Asoxime chloride (HI-6) with human acetylcholinesterase (HssAChE) conjugated with nerve agents like VX and sarin (B92409) (GB). nih.govnih.gov These studies aim to elucidate the specific binding modes and key interactions that facilitate the reactivation of the inhibited enzyme. For validation of the docking protocol, re-docking of HI-6 into the active site of crystallographic AChE has been performed, with a defined docking region sphere centered in the binding pocket. acs.org

Molecular dynamics (MD) simulations are then used to explore the conformational changes and stability of the enzyme-ligand complex over time. nih.govmdpi.com For instance, MD simulations of HI-6 complexed with nerve agent-inhibited AChE have been conducted to understand its behavior within the active site. nih.govnih.gov These simulations reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds between the oxime and the solvent within the enzyme's active site. acs.org Such studies have highlighted the importance of the quaternary nitrogen in Asoxime for its affinity and interaction with the inhibited enzyme. nih.gov

Table 1: Key Findings from Molecular Docking and Dynamics Simulations of Asoxime Chloride (HI-6)

| Computational Method | Target Enzyme | Key Findings |

| Molecular Docking | Human AChE inhibited by VX and Sarin | Prediction of binding poses and interaction energies. nih.govacs.org |

| Molecular Dynamics | Human AChE inhibited by VX and Sarin | Analysis of complex stability and conformational changes over time. nih.govmdpi.com |

| Binding Energy Calculations | Human AChE inhibited by VX and Sarin | Demonstration of high affinity with significant contribution from specific amino acid residues. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxime Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of Asoxime chloride and related oximes, QSAR models are developed to predict their efficacy in reactivating organophosphate-inhibited AChE.

Studies have utilized the Monte Carlo method to build QSAR models for the reactivation of sarin-inhibited AChE by a series of quaternary pyridinium (B92312) oximes, a class of compounds to which Asoxime chloride belongs. nih.govnih.govresearchgate.net In these models, the molecular structure is represented using Simplified Molecular Input Line Entry System (SMILES), and the biological activity is defined as the logarithm of the AChE reactivation percentage. nih.govnih.gov

The predictive power of these QSAR models is evaluated using various statistical parameters for training, calibration, and test sets. nih.gov For instance, a successful QSAR model for sarin-inhibited AChE reactivation by quaternary pyridinium oximes demonstrated good statistical characteristics, indicating its potential to satisfactorily predict the desired endpoint. nih.gov These models can also identify specific molecular fragments that are associated with an increase or decrease in reactivation activity, thereby guiding the design of new, more potent oxime reactivators. nih.gov

Table 2: Statistical Parameters of a Representative QSAR Model for AChE Reactivation by Quaternary Pyridinium Oximes

| Data Set | r² | s | MAE |

| Training Set | 0.7096 | 0.177 | 0.148 |

| Calibration Set | 0.6759 | 0.330 | 0.271 |

| Test Set | 0.8620 | 0.182 | 0.150 |

Data adapted from a study on QSAR models for sarin-inhibited AChE reactivation. nih.gov

Computational Prediction of Blood-Brain Barrier Permeation and Relevant Molecular Descriptors

A significant limitation of Asoxime chloride is its poor penetration of the blood-brain barrier (BBB), which restricts its ability to reactivate AChE in the central nervous system (CNS). nih.govnih.govnih.gov This is largely due to the presence of a permanent cationic charge in its structure. nih.gov Computational models are employed to predict the BBB permeability of compounds and to identify the key molecular descriptors that govern this property.

General computational models for predicting BBB permeability often utilize descriptors such as the logarithm of the partition coefficient (logP), the logarithm of the distribution coefficient at a specific pH (logD), polar surface area (PSA), and van der Waals surface area of basic atoms. semanticscholar.orgnih.gov These models can be developed using various techniques, including linear regression and decision tree induction. semanticscholar.orgnih.gov For a compound to effectively cross the BBB via passive diffusion, it is generally expected to have a low molecular weight, a moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors.

While specific computational predictions for Asoxime chloride's BBB permeation are not extensively detailed in the available literature, its known low permeability aligns with the predictions of these general models for charged molecules. nih.gov Research has focused on strategies to enhance its brain bioavailability, such as encapsulation in carrier molecules, which has been shown to increase its concentration in the brain. nih.gov

Table 3: Common Molecular Descriptors Used in BBB Permeability Prediction

| Molecular Descriptor | Influence on BBB Permeation |

| logP / logD | Higher values are generally associated with increased permeability, up to a certain point. |

| Polar Surface Area (PSA) | Lower values are typically correlated with better permeation. |

| Molecular Weight | Lower molecular weight is generally favored for passive diffusion across the BBB. |

| Hydrogen Bond Count | A lower number of hydrogen bond donors and acceptors is preferable. |

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) studies are employed to investigate the electronic structure of molecules and to elucidate the detailed mechanisms of chemical reactions at the atomic level. For oxime reactivators like Asoxime chloride, QM methods can provide insights into the nucleophilic attack on the phosphorus atom of the organophosphate-AChE conjugate, which is the key step in the reactivation process. caymanchem.com

While specific QM studies focusing solely on Asoxime chloride monohydrate are not widely available, research on related oximes provides a framework for understanding its reaction mechanism. For example, QM studies on the reactivation of VX-inhibited human AChE by pralidoxime (B1201516) (2-PAM) have proposed a mechanism involving a nucleophilic bimolecular substitution (S_N2) reaction. mdpi.com This process is thought to proceed through the formation of a trigonal bipyramidal transition state. mdpi.com Such studies can also determine the activation energies for these reactions, providing a quantitative measure of their feasibility. mdpi.com

Furthermore, the stability and degradation of Asoxime chloride in aqueous solutions have been investigated, revealing that its decomposition pathways are pH-dependent. nih.gov At a physiological pH of 7.4, the primary degradation occurs at the oxime group. nih.gov These experimental findings on its chemical reactivity provide a basis for and can be complemented by quantum mechanical investigations.

Chemical Stability and Degradation Pathways Research

Investigation of Degradation Products and Pathways

Research into the degradation of asoxime chloride monohydrate has identified distinct pathways and products under hydrolytic and photolytic stress conditions. The decomposition of the compound, often referred to as HI-6 in literature, has been found to follow first-order kinetics. nih.gov

The hydrolytic stability of this compound is significantly dependent on the pH of the aqueous solution. Studies have shown that the compound exhibits maximum stability in the pH range of 2.0 to 3.0. nih.gov Outside this optimal range, the degradation rate increases, proceeding through different mechanisms at acidic and neutral pH.

At a highly acidic pH of 2.0, where the compound is most stable, the primary degradation pathway involves the cleavage of the aminal-acetal bond in the "ether bridge" of the molecule. nih.gov This leads to the formation of several degradation products, including:

Formaldehyde nih.gov

Isonicotinamide (B137802) nih.gov

Pyridine-2-aldoxime nih.gov

Additionally, under these acidic conditions, a secondary degradation pathway involves the decomposition of the oxime group, which results in the formation of 2-cyanopyridine. nih.gov The liberation of hydrocyanic acid has been observed to be minimal (below 5%) at this pH. nih.gov

In a neutral pH environment (pH 7.4), the degradation mechanism shifts. The primary site of attack is the oxime group. nih.gov This leads to the formation of a pyridone derivative through a nitrile intermediate. nih.gov This major metabolite, identified as 2-pyridinone, 1-[(4-carbamoylpyridinio)methoxy)methyl)formate, undergoes further deamination to a carboxy derivative. nih.gov Ultimately, this pathway results in the decomposition into:

Formaldehyde nih.gov

Isonicotinic acid nih.gov

2-pyridone nih.gov

Hydrolysis of the acid amide group on the parent molecule may also occur. nih.gov Notably, at pH 7.4, a significant amount of free hydrocyanic acid (up to 0.6 equivalents) can be evolved. nih.gov This is often trapped by the concurrently formed formaldehyde, creating hydroxyacetonitrile. nih.gov

| Condition (pH) | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|

| 2.0 (Acidic) | Cleavage of the aminal-acetal bond of the "ether bridge" | Formaldehyde, Isonicotinamide, Pyridine-2-aldoxime, 2-Cyanopyridine |

| 7.4 (Neutral) | Attack on the oxime group | 2-pyridinone, 1-[(4-carbamoylpyridinio)methoxy)methyl)formate, Formaldehyde, Isonicotinic acid, 2-pyridone, Hydroxyacetonitrile |

Exposure to light is another critical factor that can lead to the degradation of this compound. researchgate.netresearchgate.net Photostability studies conducted under ICH Q1B guidelines have revealed a marked degradation of the compound upon exposure to daylight. researchgate.net

The primary mechanism of photolytic degradation has been identified as photoisomerism . researchgate.netresearchgate.net This process involves the conversion of the active (E)-isomer of the oxime to its inactive (Z)-isomer upon absorption of light energy. This isomerization disrupts the molecule's ability to effectively reactivate acetylcholinesterase, leading to a decrease in its therapeutic efficacy. researchgate.netresearchgate.net The rate of this photoisomerism is dependent on the light burden. researchgate.net

The decreased ability of light-exposed asoxime chloride to reactivate sarin- and paraoxon-inhibited human acetylcholinesterase has been demonstrated in standardized in vitro tests. researchgate.netresearchgate.net These findings underscore the necessity of protecting formulations of this compound from light during manufacturing, packaging, storage, and application. researchgate.netresearchgate.net

| Stress Condition | Primary Degradation Mechanism | Key Degradation Product | Impact on Activity |

|---|---|---|---|

| Exposure to Daylight | Photoisomerism | (Z)-isomer of asoxime chloride | Decreased ability to reactivate acetylcholinesterase |

Factors Influencing this compound Stability in Research Formulations

The stability of this compound in research formulations is influenced by a variety of factors, including temperature, the presence of other ions, and the solvent system used.

Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. Arrhenius plots from stability studies have shown that the rate of decomposition increases with rising temperature. nih.gov This is a critical consideration for the storage and handling of formulations. For instance, it is recommended to store aqueous solutions of the compound at low temperatures to ensure long-term stability. nih.gov

Ionic Strength and Anions: The presence of anions in the formulation can also impact stability. Research has shown that anions such as chloride, phosphate, and iodide can stimulate the decay of asoxime chloride. nih.gov While the effect is less pronounced than that of the compound's own concentration, it is still a factor to be considered in formulation development. nih.gov

Co-solvents: The choice of solvent system is crucial for the stability of this compound in liquid formulations. Studies have investigated the use of co-solvents to enhance stability. The inclusion of non-aqueous solvents like propylene glycol and polyethylene glycol 400 in aqueous buffer solutions has been shown to increase the stability of asoxime chloride. The degradation rate of the compound decreases as the concentration of these co-solvents increases.

| Factor | Influence on Stability | Research Findings |

|---|---|---|

| pH | Highly influential; maximum stability between pH 2 and 3. | Degradation pathways differ significantly between acidic and neutral conditions. |

| Temperature | Higher temperatures accelerate degradation. | Decomposition rate increases with increasing temperature, following Arrhenius behavior. Recommended storage at low temperatures. |

| Light | Causes degradation through photoisomerism. | Leads to the formation of the inactive (Z)-isomer, reducing efficacy. Light protection is necessary. |

| Anions (e.g., chloride, phosphate, iodide) | Can stimulate degradation. | The effect is less significant than that of the drug concentration itself but should be considered. |

| Co-solvents (e.g., Propylene Glycol, Polyethylene Glycol 400) | Can increase stability in aqueous solutions. | The degradation rate decreases as the concentration of these co-solvents increases. |

Future Research Directions and Emerging Concepts

Strategies for Enhanced Central Nervous System Bioavailability in Preclinical Models (e.g., Advanced Delivery Systems, Prodrugs)

A primary limitation of current oxime-based acetylcholinesterase (AChE) reactivators, including asoxime, is their poor ability to cross the blood-brain barrier (BBB). nih.gov This is largely due to their chemical nature as quaternary pyridinium (B92312) compounds, which carry a permanent positive charge, hindering their passage into the CNS. nih.govacs.org Since lipophilic OPs readily access the brain, the development of centrally active reactivators is a critical research goal. nih.gov Several innovative strategies are being explored in preclinical models to address this challenge.

Advanced Delivery Systems: Nanotechnology offers a promising avenue for delivering oximes to the CNS. nih.gov Various nanoparticle (NP) platforms are under investigation to encapsulate hydrophilic drugs like asoxime, shielding their charge and facilitating transport across the BBB. nih.govresearchgate.net

One notable study focused specifically on asoxime, utilizing cucurbit biorxiv.orguril (CB biorxiv.org) as a molecular carrier. nih.govfigshare.com In a mouse model, the encapsulation of asoxime within CB biorxiv.org resulted in a more than three-fold increase in the area under the curve (AUC) in the brain compared to the administration of asoxime alone. nih.govfigshare.com This enhanced brain bioavailability translated to a tangible therapeutic benefit, with the asoxime-CB biorxiv.org complex improving AChE reactivation in the brain by 11% more than asoxime administered with only atropine (B194438). nih.govfigshare.com Other delivery systems investigated for different oximes, which could potentially be adapted for asoxime, include liposomes, poly(lactic-co-glycolic acid) NPs, and solid lipid NPs. nih.govmdpi.com

Prodrugs and Structural Modifications: The prodrug approach involves chemically modifying the active molecule to create an inactive, more lipophilic precursor that can cross the BBB. nih.gov Once in the CNS, the prodrug is metabolized into the active oxime. nih.govresearchgate.net This strategy aims to improve metabolic stability and target drug release. Another approach involves direct structural modifications to the oxime itself to increase lipophilicity, such as replacing a pyridyl ring with a dihydropyridyl moiety or developing entirely uncharged oximes that can diffuse more readily into the brain. acs.orgnih.gov Bypassing the BBB altogether via intranasal delivery is another emerging strategy that has shown encouraging, albeit early, results. nih.govresearchgate.net

Table 1: Preclinical Strategies to Enhance CNS Bioavailability of Oximes

| Strategy | Mechanism of Action | Example/Application | Key Findings |

|---|---|---|---|

| Molecular Encapsulation | Use of a carrier molecule to shield the oxime's charge, enhancing its ability to cross the BBB. | Asoxime (HI-6) encapsulated in cucurbit biorxiv.orguril (CB biorxiv.org). nih.govfigshare.com | >3-fold increase in brain AUC for asoxime; 11% improvement in brain AChE reactivation in mice. nih.govfigshare.com |

| Nanoparticle Delivery | Encapsulation of oximes within nanoparticle platforms (e.g., liposomes, polymeric NPs) to facilitate transport. | Liposomal formulations developed for Pralidoxime (B1201516) (2-PAM). nih.govmdpi.com | Can improve circulation time and potential for BBB penetration. researchgate.netmdpi.com |

| Prodrug Approach | Conversion of the oxime into a temporarily inactive, more lipophilic form that can enter the CNS and then be converted to the active drug. | Redox-based prodrugs designed for AChE inhibitors. researchgate.netacs.org | Aims to reduce peripheral side effects and target drug release to the brain. nih.gov |

| Structural Modification | Chemical alteration of the oxime to create uncharged or more lipophilic analogues that can diffuse across the BBB. | Development of uncharged bis-oximes and non-pyridinium oximes. nih.govnih.gov | Uncharged forms are capable of diffusing into the CNS. nih.gov |

| Intranasal Delivery | Administration via the nasal route to bypass the BBB and allow for direct drug delivery to the brain. | Investigated for various oximes. nih.govresearchgate.net | A promising non-invasive approach, though research is in early stages. nih.gov |

Development of Broad-Spectrum and Universal Acetylcholinesterase Reactivators

The effectiveness of oxime reactivators can vary significantly depending on the specific chemical structure of the organophosphate inhibitor. nih.gov Currently, no single oxime, including asoxime, is considered a "universal" antidote effective against the wide array of OP nerve agents and pesticides. nih.govmdpi.com This lack of broad-spectrum efficacy presents a major challenge in scenarios where the identity of the toxic agent is unknown. nih.gov Consequently, a significant research focus is the discovery and development of next-generation reactivators with a wider range of activity. mdpi.com

Efforts to achieve this goal include the chemical synthesis of novel oxime structures and the development of high-throughput screening methods to test large compound libraries for reactivation potential against multiple OP-inhibited enzymes. biorxiv.orgnih.gov For instance, a high-throughput assay was developed to identify novel reactivators with improved broad-spectrum activity against nerve agents compared to standard treatments like 2-PAM and asoxime (HI-6). biorxiv.org

Research into new chemical scaffolds has identified promising candidates. One study found that certain mono-pyridinium compounds with hexyl or pentyl alkyl substituents demonstrated a universal ability to effectively reactivate butyrylcholinesterase (BChE) inhibited by cyclosarin (B1206272), sarin (B92409), and VX. nih.gov This highlights a strategy of exploring structural analogs of existing compounds to broaden their reactivation profile. nih.gov The ultimate goal is to develop a single, highly effective reactivator that can be administered in any OP exposure event, eliminating the need to first identify the specific causative agent. nih.govnih.gov

Integration of Multi-Omics Approaches in Organophosphate Countermeasure Research

The complex pathophysiology of OP poisoning involves disruptions across multiple biological systems. Understanding this complexity at a molecular level is crucial for developing more effective countermeasures. Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling the intricate relationships between genes, proteins, and metabolic pathways affected by OP exposure and treatment. nih.govmdpi.com

While this field is still emerging in OP countermeasure research, its potential is significant.

Proteomics can identify the full range of protein targets affected by OPs beyond AChE and can help discover biomarkers of exposure or treatment efficacy.

Metabolomics can provide a detailed snapshot of the metabolic disruptions caused by poisoning and how they are restored by antidotes like asoxime.

Transcriptomics can reveal changes in gene expression in response to both the toxicant and the therapeutic intervention. nih.gov

A concrete application of these advanced analytical techniques is the use of MALDI Mass Spectrometry Imaging (MALDI-MSI). mdpi.com This technology allows for the simultaneous measurement and spatial mapping of multiple molecules directly in tissue sections. In a recent study, MALDI-MSI was used in a humanized mouse model of OP poisoning to visualize the distribution of an OP nerve agent, the resulting buildup of acetylcholine (B1216132) in specific brain regions like the hippocampus, and the penetration of oxime reactivators into the brain. mdpi.com This approach provides unprecedented insight into the pharmacokinetics and pharmacodynamics of countermeasures directly at the site of action, offering a powerful tool for evaluating and optimizing future antidotes. mdpi.com

Innovative Experimental Models for Oxime Evaluation

The evaluation of new oxime reactivators requires robust experimental models that can accurately predict their in vivo efficacy. Traditional in vitro methods, often conducted under static conditions, may not fully capture the dynamic interplay between inhibitor, enzyme, and reactivator that occurs in the body. nih.gov To bridge this gap, more sophisticated and physiologically relevant models are being developed.

One such innovation is the dynamically working in vitro model . nih.govnih.gov This system uses immobilized AChE (e.g., from human erythrocyte ghosts) in a bioreactor that is continuously perfused with fluids. nih.gov By programming the perfusion pumps, researchers can mimic the time-dependent concentration changes (pharmacokinetic profiles) of both the OP inhibitor and the oxime reactivator. This setup allows for the real-time determination of AChE activity under conditions that more closely resemble the in vivo environment, minimizing confounding factors like product accumulation. nih.govnih.gov This dynamic model has been successfully used to evaluate the reactivation kinetics of several oximes, including asoxime (HI-6), against tabun-inhibited AChE. nih.gov

Another advanced model is the ex vivo brain slice assay . frontiersin.org This technique uses whole-cell patch clamp recordings to measure the electrical activity of neurons in specific brain regions, such as the basolateral amygdala, which is involved in seizure activity following OP exposure. frontiersin.org In a recent study, this assay was used to demonstrate that the sarin surrogate NIMP enhanced acetylcholine-induced hyperexcitability in neurons. The subsequent application of asoxime (HI-6) was shown to reverse these effects in a concentration-dependent manner. frontiersin.org This model provides a functional, CNS-specific platform for quantifying the effectiveness of reactivators in preventing the neurotoxic consequences of AChE inhibition.

Table 2: Comparison of Experimental Models for Oxime Evaluation

| Model Type | Description | Advantages | Limitations | Example Application |

|---|---|---|---|---|

| Traditional Static In Vitro | Enzyme, inhibitor, and reactivator are mixed in a fixed volume (e.g., test tube, microplate). | High-throughput, low cost, simple to perform. | Does not reflect in vivo pharmacokinetics; concentrations are not dynamic; product accumulation can occur. | Standard Ellman's assay for screening oxime libraries. chemrxiv.org |

| Dynamically Working In Vitro | Immobilized enzyme is continuously perfused with inhibitor and reactivator solutions. nih.gov | Allows for real-time activity measurement; mimics pharmacokinetic profiles; avoids product accumulation. nih.govnih.gov | More complex setup; lower throughput than static models. | Evaluating asoxime (HI-6) against tabun-inhibited AChE. nih.gov |